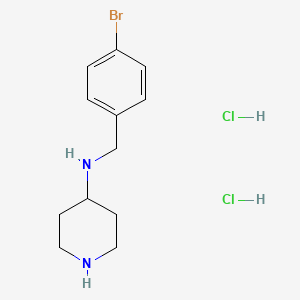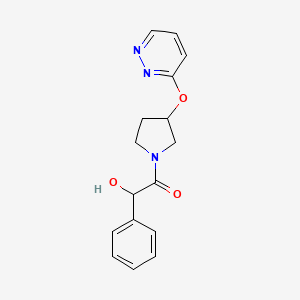
6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a bromine atom, a chloropyridine moiety, and a tetrahydroquinoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine and quinoline derivatives, followed by bromination and chlorination reactions under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms like bromine and chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could produce a variety of substituted quinolines.
Applications De Recherche Scientifique
6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as electronic or optical characteristics.
Mécanisme D'action
The mechanism of action of 6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline
- 6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoxaline
Uniqueness
Compared to similar compounds, 6-Bromo-1-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline may offer unique properties due to the specific arrangement of its functional groups. This uniqueness can translate into distinct biological activities or material properties, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
(6-bromo-3,4-dihydro-2H-quinolin-1-yl)-(6-chloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O/c16-12-4-5-13-10(8-12)2-1-7-19(13)15(20)11-3-6-14(17)18-9-11/h3-6,8-9H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILQYGWTUQGWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)N(C1)C(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2928177.png)


![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2928180.png)



![N-[5-(2-amino-4-pyrimidinyl)-4-methyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)amine](/img/structure/B2928188.png)
![2-(4-fluorophenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2928189.png)
![1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B2928190.png)
![ethyl 2-{[7-(5-{[(4-methoxyphenyl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate](/img/structure/B2928193.png)
